2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
A-582941 is a novel compound that acts as a partial agonist of the alpha 7 nicotinic acetylcholine receptor. This receptor subtype is highly expressed in the hippocampus and cortex and is involved in various cognitive processes. A-582941 has shown potential in enhancing cognitive performance and has been studied for its effects on cognitive deficits associated with neurodegenerative and psychiatric disorders .
Mechanism of Action
Target of Action
The primary target of A-582941 is the α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are a family of pentameric ligand-gated ion channels .
Mode of Action
A-582941 acts as a highly selective partial agonist of α7 nAChRs . It has an EC50 value of 4260 nM to human α7 nAChRs
Biochemical Pathways
The α7 nAChR receptor exhibits higher Ca2+ permeability than other nAChR combinations . These receptors modulate the release of multiple neurotransmitters, including acetylcholine (ACh), glutamate, and GABA . Therefore, the activation of α7 nAChRs by A-582941 can influence various biochemical pathways involving these neurotransmitters.
Result of Action
The activation of α7 nAChRs by A-582941 has been shown to provide glycogen synthase kinase-3β activation and α7 nicotinic receptors in Aβ1-42-induced tau phosphorylation in PC12 cells . This is useful in neurodegeneration associated with Alzheimer’s disease research .
Biochemical Analysis
Biochemical Properties
A-582941 is a highly selective partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) . It modulates the release of multiple neurotransmitters, including acetylcholine (ACh), glutamate, and gamma-aminobutyric acid (GABA) . The nature of these interactions involves binding to the receptor, leading to changes in ion channel permeability and subsequent alterations in neurotransmitter release .
Cellular Effects
The effects of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole on cells are primarily mediated through its interaction with α7 nAChRs . This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of A-582941 involves its binding to α7 nAChRs . This binding leads to changes in the receptor’s conformation, altering its ion channel permeability . This, in turn, modulates the release of neurotransmitters, influencing neuronal communication and function .
Dosage Effects in Animal Models
In animal models, A-582941 has been shown to improve recognition in a rat model of short-term memory based on olfactory cues . The effects of A-582941 were dose-related, with higher doses leading to a greater reduction in exploration time during the second session compared with the first session . Information on any toxic or adverse effects at high doses is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-582941, chemically known as octahydro-2-methyl-5-(6-phenyl-3-pyridazinyl)-pyrrolo[3,4-c]pyrrole, is synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of A-582941 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
A-582941 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolo[3,4-c]pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts.
Major Products
The major products formed from these reactions include various derivatives of A-582941 with modified functional groups. These derivatives can have different pharmacological properties and can be used for further research .
Scientific Research Applications
A-582941 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor and its role in cognitive processes.
Biology: Investigated for its effects on neuronal signaling and synaptic plasticity.
Medicine: Studied for its potential therapeutic effects on cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders such as schizophrenia.
Industry: Used in the development of new drugs targeting the alpha 7 nicotinic acetylcholine receptor .
Comparison with Similar Compounds
A-582941 is compared with other alpha 7 nicotinic acetylcholine receptor agonists such as A-844606 and CHIBA-1001. While all these compounds target the same receptor, A-582941 has shown higher affinity and selectivity for the alpha 7 receptor. Additionally, A-582941 exhibits better pharmacokinetic properties and central nervous system penetration compared to its counterparts. This makes A-582941 a more promising candidate for therapeutic applications .
List of Similar Compounds
- A-844606
- CHIBA-1001
- SSR180711
Properties
IUPAC Name |
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-89-9 | |
Record name | A-582941 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-582941 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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